molecular formula C5H3ClN2O3 B12215701 5-Chloro-2-hydroxypyrimidine-4-carboxylic acid

5-Chloro-2-hydroxypyrimidine-4-carboxylic acid

Cat. No.: B12215701
M. Wt: 174.54 g/mol
InChI Key: GSUZVEXKOHWUPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2-hydroxypyrimidine-4-carboxylic acid is a heterocyclic organic compound with the molecular formula C5H3ClN2O3. It is a derivative of pyrimidine, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3. This compound is known for its various applications in scientific research and industry due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-hydroxypyrimidine-4-carboxylic acid typically involves the chlorination of 2-hydroxypyrimidine-4-carboxylic acid. The reaction is carried out under controlled conditions using reagents such as thionyl chloride or phosphorus oxychloride. The reaction is usually performed in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves the use of large-scale reactors and precise control of temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-hydroxypyrimidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives.

Scientific Research Applications

5-Chloro-2-hydroxypyrimidine-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-2-hydroxypyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with nucleic acid synthesis, leading to its biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid
  • 5-Chloro-2-cyclopropyl-1,6-dihydro-6-oxo-4-pyrimidinecarboxylic acid

Uniqueness

5-Chloro-2-hydroxypyrimidine-4-carboxylic acid is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C5H3ClN2O3

Molecular Weight

174.54 g/mol

IUPAC Name

5-chloro-2-oxo-1H-pyrimidine-6-carboxylic acid

InChI

InChI=1S/C5H3ClN2O3/c6-2-1-7-5(11)8-3(2)4(9)10/h1H,(H,9,10)(H,7,8,11)

InChI Key

GSUZVEXKOHWUPO-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=O)NC(=C1Cl)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.